Welcome to the BenchChem Online Store!
molecular formula C14H13FN2O2 B8532055 Benzyl (5-fluoro-6-methylpyridin-3-yl)carbamate

Benzyl (5-fluoro-6-methylpyridin-3-yl)carbamate

Cat. No. B8532055
M. Wt: 260.26 g/mol
InChI Key: ODYHSSUGSSSULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08362249B2

Procedure details

To a solution of 5-fluoro-6-methyl-nicotinic acid (0.17 g, 1.10 mmol) in toluene (10 mL) is added diphenylphosphoryl azide (0.30 mL, 1.3 mmol) followed by N,N-diisopropylethylamine (0.21 mL, 1.20 mmol). The mixture is stirred at room temperature for 1 h then benzyl alcohol (0.14 mL, 1.30 mmol) is added and the reaction mixture is heated to 110° C. for 2 h. The mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash silica gel chromatography using a 0-30% gradient of EtOAc/heptanes to provide 0.196 g of (5-fluoro-6-methyl-pyridin-3-yl)-carbamic acid benzyl ester as a solid.
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Quantity
0.14 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([CH3:11])=[N:4][CH:5]=[C:6]([CH:10]=1)C(O)=O.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:19])C=CC=CC=1.C([N:32]([CH2:36]C)C(C)C)(C)C.[CH2:38]([OH:45])[C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1>C1(C)C=CC=CC=1>[CH2:38]([O:45][C:36](=[O:19])[NH:32][C:6]1[CH:5]=[N:4][C:3]([CH3:11])=[C:2]([F:1])[CH:10]=1)[C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1

Inputs

Step One
Name
Quantity
0.17 g
Type
reactant
Smiles
FC=1C(=NC=C(C(=O)O)C1)C
Name
Quantity
0.3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.21 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
0.14 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated to 110° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(NC=1C=NC(=C(C1)F)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.196 g
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.